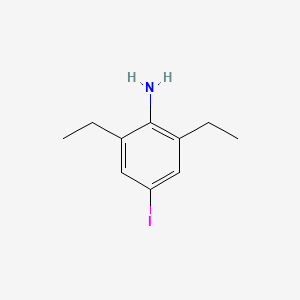
Benzenamine, 2,6-diethyl-4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2,6-diethyl-4-iodo- typically involves the iodination of 2,6-diethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in the presence of a solvent such as diethyl ether and a base like sodium carbonate. The reaction conditions are generally mild, and the desired product can be obtained in high yields .
Industrial Production Methods: Industrial production of benzenamine, 2,6-diethyl-4-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, 2,6-diethyl-4-iodo- undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the benzene ring can be replaced by other electrophiles through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amino group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted anilines.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-diethyl-4-iodo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzenamine, 2,6-diethyl-4-iodo- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- 2,6-Diethyl-4-bromoaniline
- 2,6-Diethyl-4-chloroaniline
- 2,6-Diethyl-4-fluoroaniline
Comparison: Benzenamine, 2,6-diethyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reactivity patterns and interactions with other molecules .
Propiedades
Número CAS |
126832-68-6 |
|---|---|
Fórmula molecular |
C10H14IN |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
2,6-diethyl-4-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 |
Clave InChI |
FVNZBIHPUWUTQD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1N)CC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















